2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile
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Overview
Description
2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile is an organic compound with a complex structure that includes an amino group, an ethyl group, a methyl group, a phenyl group, and a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of appropriate substituted benzaldehydes with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the nitrile group to primary amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its derivatives and applications. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methyl-4-phenylnicotinonitrile
- 2-Amino-6-(4-methylphenyl)-4-phenylnicotinonitrile
- 2-Amino-5-ethyl-6-methyl-4-phenylnicotinonitrile
Uniqueness
The presence of both ethyl and methyl groups, along with the phenyl and amino groups, provides a distinct set of properties compared to its analogs .
Properties
Molecular Formula |
C15H15N3 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-amino-6-ethyl-5-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N3/c1-3-13-10(2)14(11-7-5-4-6-8-11)12(9-16)15(17)18-13/h4-8H,3H2,1-2H3,(H2,17,18) |
InChI Key |
HMLCRBMFKDYYFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C |
Origin of Product |
United States |
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